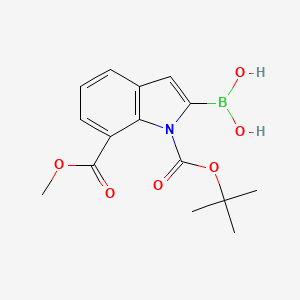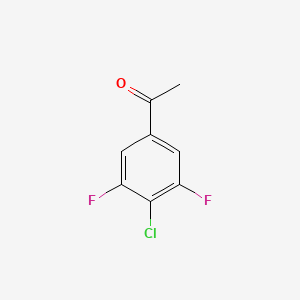
1-(4-Chloro-3,5-difluorophenyl)ethanone
Übersicht
Beschreibung
1-(4-Chloro-3,5-difluorophenyl)ethanone, also known as CDFE, is a chemical compound with the molecular formula C8H5ClF2O . It has a molecular weight of 190.58 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-chloro-3,5-difluorophenyl)ethanone . The InChI code is 1S/C8H5ClF2O/c1-4(12)5-2-6(10)8(9)7(11)3-5/h2-3H,1H3 .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
“1-(4-Chloro-3,5-difluorophenyl)ethanone” is used as a substrate in the bioreductive production of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol (S-CFPL), an intermediate for the drug Ticagrelor . This process involves the use of ketoreductases (KREDs), which catalyze the asymmetric reduction of ketones to chiral alcohols .
Methods of Application or Experimental Procedures
The enzyme ChKRED20, a short-chain reductase/dehydrogenase (SDR), is used as an efficient KRED for the anti-Prelog reduction of a spectrum of ketones to afford enantiopure alcohols . The protein engineering of ChKRED20 has been performed to improve its thermostability or activity for enhanced bioreduction .
Results or Outcomes
The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times that of the wild-type. Its kcat/Km increased by 15 times and half-life at 50 °C increased by 70%. The mutant catalyzed the complete conversion of 150 and 200 g/l substrate within 6 and 20 h, respectively, to yield enantiopure (S)-CFPL with an isolated yield of 95% .
2. Application in Organic Synthesis
Summary of the Application
“1-(4-Chloro-3,5-difluorophenyl)ethanone”, also known as 3′,5′-Difluoroacetophenone, is a fluorinated acetophenone used in organic synthesis .
Methods of Application or Experimental Procedures
It may be used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .
Results or Outcomes
The specific results or outcomes of this synthesis are not provided in the source .
3. Application in the Synthesis of Optically Pure Vic-Halohydrins
Summary of the Application
“1-(4-Chloro-3,5-difluorophenyl)ethanone” is used in the synthesis of optically pure vic-halohydrins . Vicinal halohydrins are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .
Methods of Application or Experimental Procedures
The synthesis involves a sequential kinetic resolution process for the synthesis of (S)-1-chloro-3-phenoxy-2-propanol with >99% ee and 30.7% yield, using Ab HHDH from an alphaproteobacterium .
Results or Outcomes
The specific results or outcomes of this synthesis are not provided in the source .
4. Application in the Synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one
Summary of the Application
“1-(4-Chloro-3,5-difluorophenyl)ethanone” is used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not provided in the source .
Results or Outcomes
The specific results or outcomes of this synthesis are not provided in the source .
5. Application in the Synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one
Summary of the Application
“1-(4-Chloro-3,5-difluorophenyl)ethanone” is used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not provided in the source .
Results or Outcomes
The specific results or outcomes of this synthesis are not provided in the source .
6. Application in the Synthesis of Enantiopure Vic-Halohydrins
Summary of the Application
“1-(4-Chloro-3,5-difluorophenyl)ethanone” is used in the synthesis of optically pure vic-halohydrins . Vicinal halohydrins are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .
Methods of Application or Experimental Procedures
The synthesis involves a sequential kinetic resolution process for the synthesis of (S)-1-chloro-3-phenoxy-2-propanol with >99% ee and 30.7% yield, using Ab HHDH from an alphaproteobacterium .
Results or Outcomes
The specific results or outcomes of this synthesis are not provided in the source .
Eigenschaften
IUPAC Name |
1-(4-chloro-3,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-6(10)8(9)7(11)3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJDTCARHAMWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3,5-difluorophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



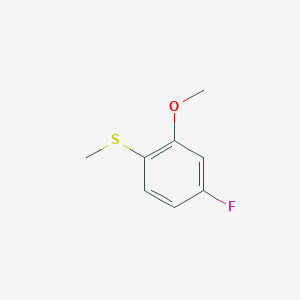
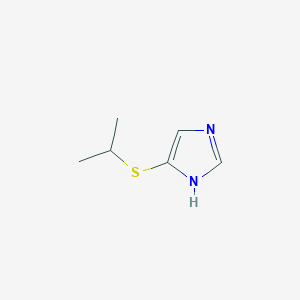

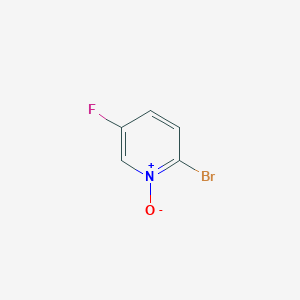
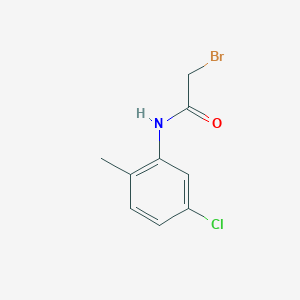
![(3-Hydroxy-1-pyrrolidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1441864.png)
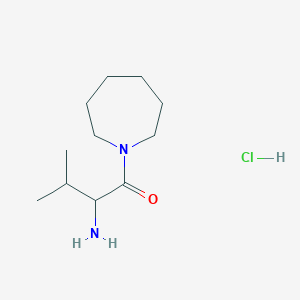
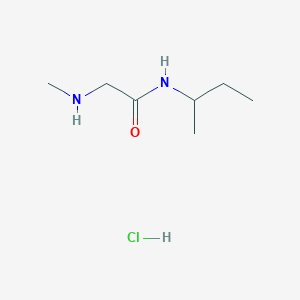
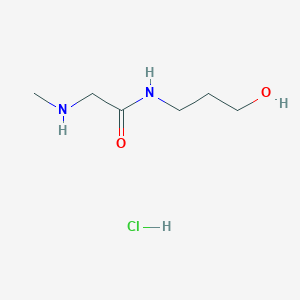
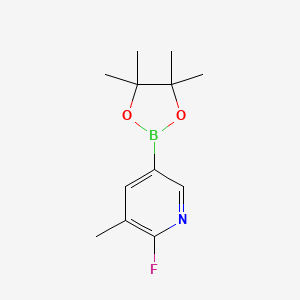
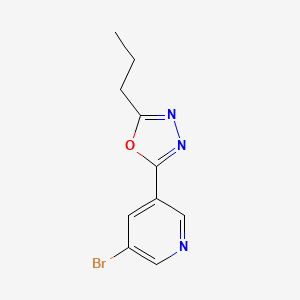
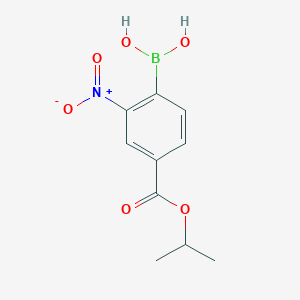
![8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1441879.png)
